Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-
Overview
Description
Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 2-chloroethyl group and a m-(methylthio)phenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- typically involves the reaction of 3-(methylthio)aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-(methylthio)aniline and 2-chloroethyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 3-(methylthio)aniline is dissolved in the solvent, and the 2-chloroethyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be employed. The reaction conditions vary depending on the desired oxidation state (sulfoxide or sulfone).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used, and the reaction is conducted at elevated temperatures to accelerate the hydrolysis process.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted urea derivatives, where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products are the sulfoxide or sulfone derivatives of the original compound.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biochemical studies to investigate the interactions of urea derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Due to its structural similarity to certain pharmacologically active compounds, it is studied for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- involves its interaction with molecular targets in biological systems. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. The methylthio group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components. The overall effect of the compound depends on the specific molecular targets and pathways involved in the biological system under study.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea: This compound is structurally similar, with the difference being the position of the methylthio group on the phenyl ring.
N-(2-Chloroethyl)-N’-(3-methylphenyl)urea: Another similar compound with a different substitution pattern on the phenyl ring.
N-(2-Chloroethyl)-N’-(4-methylphenyl)urea: Similar to the above compounds but with a methyl group instead of a methylthio group.
Uniqueness
Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- is unique due to the presence of both the 2-chloroethyl and m-(methylthio)phenyl groups. This combination of functional groups imparts distinct reactivity and potential biological activity to the compound, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(3-methylsulfanylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-15-9-4-2-3-8(7-9)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDDUFJBPBWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145115 | |
Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102433-61-4 | |
Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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